(4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one
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Description
(4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is a useful research compound. Its molecular formula is C14H10N2OS2 and its molecular weight is 286.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Thiazolidin-4-ones, including derivatives similar to the compound , have been synthesized and evaluated for their biological activities. For instance, pyridine derivatives of thiazolidin-4-ones have demonstrated promising anti-inflammatory and analgesic activities, with specific compounds exhibiting significant dual activity. These compounds were also subject to docking simulation to study their interaction with the COX-2 enzyme, indicating a potential mechanism of action (Ranga, Sharma, & Kumar, 2013).
Molecular and Solid State Structure
The structure and characteristics of thiazolidin-4-one derivatives have been thoroughly investigated through methods like X-ray powder diffraction (XRPD) and density functional theory (DFT). Such studies provide valuable insights into the solid-state molecular structure, packing, and intermolecular interactions of these compounds, aiding in the understanding of their chemical behavior and potential applications (Rahmani et al., 2017).
Antimicrobial Activity
A series of novel 5-benzylidene derivatives of thiazolidin-4-one have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed moderate in vitro activities against the tested microorganisms, highlighting their potential as antimicrobial agents (Patil et al., 2011).
Anticancer Activity
There is growing interest in thiazolidin-4-one derivatives as potential anticancer agents. Research has demonstrated that certain derivatives exhibit low to moderate anticancer activity, with significant selective action on particular cancer cell lines. The structure-activity relationship studies provide insights into the optimization of these compounds for enhanced anticancer efficacy (Kaminskyy et al., 2015).
Electrochemical Properties
The electrochemical properties of thiazolidin-4-one derivatives have been explored, showing that their redox potential can be influenced by the substituents' nature and position. Such studies are crucial for the development of these compounds as ligands for heavy metal ions' detection and removal from aqueous solutions (Ungureanu et al., 2021).
Properties
IUPAC Name |
(5Z)-4-phenylimino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c17-14-16-13(15-10-5-2-1-3-6-10)12(19-14)9-11-7-4-8-18-11/h1-9H,(H,15,16,17)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFJJAYVEDNOEM-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=CS3)SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2/C(=C/C3=CC=CS3)/SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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